

## Synthesis of Silthiofam: A Technical Guide

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This technical guide provides a detailed overview of the synthesis pathways for **Silthiofam**, a thiophene fungicide used to control take-all disease in wheat. The information is compiled from published process research and is intended for an audience with a strong background in synthetic organic chemistry.

#### Introduction

**Silthiofam**, chemically known as N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a crucial agent for protecting cereal crops.[1] Its synthesis has been the subject of considerable process research to develop efficient, low-cost, and scalable methods. Initial discovery routes were characterized by low overall yields (approximately 2%), which were subsequently improved to around 10% on a pilot-plant scale and further optimized to achieve yields of about 60% in a more commercially viable process.[2][3] This guide will detail the optimized synthesis route, providing experimental protocols and quantitative data.

## **Optimized Synthesis Pathway**

The most efficient reported synthesis of **Silthiofam** is a six-step process starting from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate.[4][5] This route is notable for a novel thiophene-3-carboxylate synthesis, room temperature silylation of a thiophene-3-carboxylate dianion, and efficient final amidation. The process is designed for large-scale production, with the recycling of its three organic solvents.



#### **Synthesis Workflow Diagram**



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Caption: Optimized six-step synthesis pathway for **Silthiofam**.

### **Experimental Protocols**

The pilot-plant route can be divided into three main stages: thiophene ring synthesis, hydrolysis/silylation, and amide formation.

# Stage 1: Thiophene Ring Synthesis (Cycloaddition and Aromatization)

This stage involves a novel thiophene-3-carboxylate synthesis through the cycloaddition of 3-mercapto-2-butanone with an acrylate, followed by acid-catalyzed aromatization. The 3-mercapto-2-butanone is prepared in situ from 3-chloro-2-butanone and sodium hydrosulfide to simplify the workup and improve yield.

#### Protocol:

- Prepare 3-mercapto-2-butanone in situ from 3-chloro-2-butanone and NaSH.
- A portion of methyl 3-methoxyacrylate is added to initiate the reaction.
- After initiation, the remaining acrylate is added over 2 hours, maintaining the temperature below 30 °C.
- The mixture is stirred overnight at room temperature.
- Concentrated HCl is then added, leading to an exotherm and precipitation of NaCl.
- After stirring, water is added to dissolve the salt, yielding the thiophene-3-carboxylate intermediate.



#### Stage 2: Hydrolysis and Silylation

The thiophene-3-carboxylate intermediate is hydrolyzed to the corresponding carboxylic acid, which is then silylated. This step is critical and involves the formation of a thiophene-3-carboxylate dianion at room temperature, which is then treated with a silylating agent.

#### Protocol:

- The thiophene-3-carboxylate from Stage 1 is hydrolyzed to form the carboxylic acid.
- The resulting acid is treated sequentially with n-BuLi and trimethylsilyl chloride to afford the silyl acid.

## **Stage 3: Amide Formation**

The final stage involves the conversion of the silylated carboxylic acid into **Silthiofam**.

#### Protocol:

- The silyl acid is converted to its acid chloride.
- The crude acid chloride is diluted in heptane and filtered.
- The heptane solution of the acid chloride is treated with allylamine and aqueous NaOH to produce Silthiofam.
- The concentration is managed to facilitate the crystallization of the final product.

An alternative final step involves the direct reaction of methyl 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylate with allylamine in the presence of a catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), under reflux for 48 hours.

## **Quantitative Data**



Step/Parameter	Yield/Purity	Notes
Overall Yield (Optimized Route)	~60%	From 3-chloro-2-butanone and methyl 3-methoxyacrylate.
Overall Yield (Original Discovery Route)	~2%	Involved a Gewald aminothiophene synthesis.
Overall Yield (Pilot-Plant Route)	10%	An improvement on the original discovery route.
Purity of Final Product	>98%	Achieved in the pilot-plant campaigns.
Cycloaddition (Tertiary Alcohol Intermediate)	up to 83%	In an alternate convergent approach.
Amidation of Silyl Acid	~85%	Yield of >98% purity material from the silyl acid.
Amidation of Methyl Ester (with TBD)	62.3%	Direct reaction of the methyl ester with allylamine.

**Physicochemical Properties** 

Property	Value
Melting Point	140-142 °C
Molecular Formula	C13H21NOSSi
Molecular Weight	267.47 g/mol
Purity (minimum)	980 g/kg

## **Spectroscopic Data**

 $^{1}$ H NMR (CDCl<sub>3</sub>, 400 MHz):  $\delta$  8.33 (v br s, 1H), 2.34 (s, 3H), 2.33 (s, 3H), 0.32 (s, 9H)

 $^{13}$ C NMR (CDCl<sub>3</sub>, 100 MHz):  $\delta$  170.1, 148.4, 139.0, 137.3, 137.2, 14.2, 13.6, 0.1

MS (GC-MS) m/z: 228 (M+, 5%), 213 (91), 195 (34), 155 (5), 111 (8), 77 (100)



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#### References

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